1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(2-methylsulfonylphenyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUPKJXMQAKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These activities include:
- Anti-inflammatory
- Analgesic
- Antimicrobial
- Anticancer
- Neuroprotective
Anti-inflammatory Activity
Research has shown that compounds in the pyrazole class exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 76% (at 10 µM) | 86% (at 10 µM) | |
| Dexamethasone | 76% (at 1 µM) | 86% (at 1 µM) |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, compounds synthesized with a methanesulfonyl group have shown promising activity against various bacterial strains, including E. coli and S. aureus .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain Tested | Activity Observed | Reference |
|---|---|---|---|
| This compound | E. coli, S. aureus | Significant inhibition | |
| Control Antibiotic | - | Standard inhibition rates |
Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of interest. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways .
Case Study: Antitumor Effects
In a study evaluating the effects of different pyrazole derivatives on cancer cell lines, it was found that certain modifications to the pyrazole structure significantly enhanced its antitumor efficacy. Specifically, compounds with a methanesulfonyl group exhibited improved pharmacokinetic properties and reduced tumor growth in xenograft models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenases (COX) : Many pyrazole derivatives act as COX inhibitors, which play a crucial role in inflammation and pain pathways.
- Cytokine Modulation : These compounds can downregulate pro-inflammatory cytokines, thus reducing inflammation.
- Antimicrobial Action : The presence of the methanesulfonyl group enhances the interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.
Scientific Research Applications
Pharmacological Studies
1-(2-Methanesulfonylphenyl)-1H-pyrazol-4-amine has been investigated for its potential as a dual inhibitor of cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are critical in inflammation and pain pathways.
Case Study : In vitro studies demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of COX-2 and sEH, suggesting potential applications in pain management therapies .
Cancer Research
The compound has shown promise in targeting protein kinases involved in cancer progression. It has been reported that derivatives can inhibit the activity of kinases such as EGFR and ErbB-2, which are implicated in various cancers.
Table: Inhibitory Activity of Pyrazole Derivatives on Cancer Cell Lines
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| 1-(2-MSP)-PZ | EGFR | 0.5 | Non-small cell lung cancer |
| 1-(2-MSP)-PZ | ErbB-2 | 0.8 | Breast cancer |
Anti-inflammatory Applications
Due to its dual inhibition mechanism, this compound is being explored for anti-inflammatory applications, particularly in conditions like arthritis where COX-2 is overexpressed.
Case Study : A study demonstrated that administration of pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives
Key Findings from Structure-Activity Relationship (SAR) Studies
Substituent Effects on Aromatic Rings: The methanesulfonyl group in the target compound enhances solubility and provides steric bulk, which may improve target selectivity compared to simpler aryl groups (e.g., phenyl or tolyl) . In contrast, electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) at the phenyl ring (e.g., in GLUT1 inhibitors) increase binding affinity to hydrophobic enzyme pockets .
Positional Isomerism :
- Replacing the p-tolyl group with its positional isomers (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine ) led to a >90% loss of TNF-α inhibitory activity, highlighting the importance of electronic and spatial alignment .
Amino Group Stability: The free amino group at C4 is critical for hydrogen bonding with biological targets. Derivatives with protected amines (e.g., nitro or acylated forms) require reduction or hydrolysis to restore activity .
Preparation Methods
Pyrazole Core Formation
Hydrazine Condensation with β-Dicarbonyl Compounds : A common initial step involves the reaction of methyl hydrazine or substituted hydrazines with β-dicarbonyl compounds such as ethyl acetoacetate. For example, methyl hydrazine (4.66 g, 0.101 mol) is added dropwise to ethyl acetoacetate (13.0 g, 0.1 mol) in methanol at room temperature, with the temperature rising to 45 °C during addition. The mixture is then refluxed for 2 hours to form 1,3-dimethyl-1H-pyrazol-5-ol intermediates, with yields up to 93%.
Multi-Component Reactions : Another approach involves multi-component reactions combining pyrazole derivatives, pyruvic acid, and aromatic amines in acetic acid to yield functionalized pyrazole derivatives. This method allows for the construction of pyrazolo-furanone derivatives but can be adapted for pyrazole amine synthesis by varying reagents.
Introduction of the Methanesulfonylphenyl Group
Nucleophilic Aromatic Substitution and Sulfonylation : The methanesulfonyl group is typically introduced via sulfonylation of a suitable aromatic precursor. For example, 2-chlorophenyl derivatives are functionalized with methylsulfonyl groups through reactions with methylsulfonyl chloride or related reagents under controlled conditions.
Use of (4-Aminosulfonylphenyl)hydrazine Hydrochloride : The reaction of (4-aminosulfonylphenyl)hydrazine hydrochloride with β-diketones or diones under reflux in ethanol produces methyl 1-(4-aminosulfonylphenyl)-5-aryl-1H-pyrazole-3-carboxylates. These intermediates can be further hydrolyzed and functionalized to yield the target compound or its analogs.
Rearrangement and Cyclization Reactions
The rearrangement reaction to form the final pyrazole amine compound is often carried out in the presence of organic bases such as triethylamine, pyridine, or 4-dimethylaminopyridine. The reaction temperature ranges from 0 to 100 °C, with a preferred range of 20-60 °C. Solvents used include aromatic hydrocarbons (toluene), haloalkanes (dichloromethane, 1,2-dichloroethane), nitriles (acetonitrile), and esters (ethyl acetate).
The reaction may follow protocols similar to those described in patent CN201511030167, involving the reaction of specific intermediates under controlled conditions to yield the desired pyrazole amine.
Detailed Reaction Conditions and Yields
Analytical Data Supporting Preparation
Spectroscopic Characterization : The intermediates and final products are characterized by LC-MS, ^1H NMR, ^13C NMR, IR spectroscopy, and elemental analysis. For instance, the pyrazole intermediates show characteristic signals in ^1H NMR at δ 6.9-8.5 ppm and IR bands corresponding to NH and sulfonyl groups.
Purity and Yield Monitoring : TLC and HPLC are used to monitor reaction progress. Yields range from moderate to high (up to 93%) depending on the step and conditions.
Summary of Key Findings
The preparation of this compound involves a combination of hydrazine condensation, sulfonylation, and rearrangement reactions.
Optimal reaction temperatures are generally between 20-60 °C, with organic bases facilitating rearrangement and cyclization.
Solvent choice is critical, with aromatic hydrocarbons, haloalkanes, nitriles, and esters commonly employed.
The process is supported by robust analytical characterization confirming structure and purity.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-methanesulfonylphenyl)-1H-pyrazol-4-amine?
The synthesis typically involves reacting pyrazole derivatives with sulfonyl chlorides. For instance, 1H-pyrazol-4-amine can react with 2-methanesulfonylphenyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or THF under reflux. Post-synthesis purification via column chromatography and characterization by NMR and mass spectrometry ensures product integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
¹H and ¹³C NMR are essential for confirming the positions of the methanesulfonylphenyl and amine groups. Mass spectrometry validates the molecular weight (e.g., [M+H]+ peak at m/z 268.3). X-ray crystallography, as demonstrated for structurally similar compounds, resolves crystal packing and hydrogen-bonding interactions .
Q. What structural features influence the compound’s reactivity?
The electron-withdrawing methanesulfonyl group increases electrophilicity at the pyrazole ring, making it susceptible to nucleophilic substitution. The amine at position 4 serves as a nucleophilic site for further derivatization, such as acylations or alkylations .
Q. What stability considerations are important during storage and handling?
The compound is stable under inert atmospheres at room temperature but degrades under strong acids/bases or prolonged exposure to moisture. Storage in anhydrous DMSO at -20°C is recommended for long-term stability, as observed in related sulfonylpyrazoles .
Q. What are common biological targets for pyrazole-4-amine derivatives?
Pyrazole amines often target kinases, GPCRs (e.g., cannabinoid receptors), or enzymes like cyclooxygenase. The methanesulfonyl group may enhance binding to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models identify optimal solvents/catalysts. The ICReDD framework integrates computational and experimental data to reduce trial-and-error, improving yields by 20–30% in analogous reactions .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Re-testing under standardized protocols (e.g., ISO-certified labs) and comparative studies with structurally similar compounds (e.g., ethanesulfonyl analogs) can clarify activity trends .
Q. How can derivatives be designed to enhance biological activity?
Introducing electron-donating groups (e.g., morpholine) at the amine position or modifying the sulfonylphenyl moiety (e.g., fluorination) improves solubility and target affinity. Mannich reactions with formaldehyde and secondary amines, as seen in pyrimidin-2-amine derivatives, enhance antimicrobial activity .
Q. How does the sulfonyl group affect pharmacokinetic properties?
The methanesulfonyl group increases metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with ethanesulfonyl analogs show a 2-fold increase in plasma half-life due to enhanced solubility and reduced hepatic clearance .
Q. What in silico methods predict binding affinity and mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases. Surface plasmon resonance (SPR) validates binding kinetics, as demonstrated for triazole-oxadiazole hybrids targeting inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
